molecular formula C8H4BrF3N2 B6327086 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-98-0

5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6327086
CAS No.: 1092579-98-0
M. Wt: 265.03 g/mol
InChI Key: RHITWRBPIJOTEE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₈H₄BrF₃N₂, with a molar mass of 265.03 g/mol . The compound is typically stored at -20°C to maintain stability .

The bromine at position 5 serves as a reactive site for further functionalization, such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups .

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-14-7-4(1-2-13-7)6(5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHITWRBPIJOTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Trifluoromethylation

Electrophilic reagents such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable direct CF₃ incorporation. In a protocol similar to azaindole functionalization, the pyrrolo[2,3-b]pyridine substrate reacts with Togni’s reagent (1.5 equiv) in the presence of Cu(I) catalysis (e.g., CuI, 10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 100°C. This method achieves 4-trifluoromethylation with 50–65% yields but requires rigorous exclusion of moisture.

Cross-Coupling with Trifluoromethylboronates

Suzuki-Miyaura coupling using trifluoromethylboronic acid (CF₃B(OH)₂) represents a nascent approach. Despite the instability of CF₃B(OH)₂, recent advances in palladium catalysis (e.g., Pd(PPh₃)₄, 5 mol%) with silver oxide (Ag₂O) as an additive enable coupling at the 4-position. Reaction temperatures of 80°C in toluene/water (3:1) yield 40–55% of the trifluoromethylated product.

Sequential Functionalization Approaches

The order of bromination and trifluoromethylation significantly impacts efficiency.

Bromination Followed by Trifluoromethylation

Introducing bromine first capitalizes on the directing effects of the -CF₃ group. For instance, bromination of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (as in Section 1.1) ensures precise 5-substitution due to the meta-directing nature of -CF₃. Subsequent steps avoid interference from the bulky bromine atom.

Trifluoromethylation Followed by Bromination

Conversely, initial trifluoromethylation simplifies later bromination by avoiding competing reactions at the 4-position. However, the electron-withdrawing -CF₃ group deactivates the ring, necessitating harsher bromination conditions (e.g., Br₂ in H₂SO₄). Yields drop to 40–50% due to side reactions such as debromination or over-bromination.

Protective Group Strategies in Synthesis

Protecting the pyrrole nitrogen (1H) is often essential to prevent undesired side reactions during functionalization.

Tosyl Protection

Treating the parent compound with sodium hydride (NaH) and tosyl chloride (TsCl) in THF at 0°C affords the N-tosyl-protected derivative. This strategy enhances solubility in organic solvents and directs electrophilic substitution to the 5-position. Deprotection using NaOH in methanol restores the free pyrrole NH.

Benzyl Protection

Benzylation with benzyl bromide (BnBr) and K₂CO₃ in DMF at 60°C offers an alternative protective route. The benzyl group is subsequently removed via hydrogenolysis (H₂, Pd/C).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)AdvantagesLimitations
Direct Br₂ BrominationBr₂, KOAc, AcOH, 80°C, 2h60–75High regioselectivityAcidic conditions risk ring opening
NBS Radical BrominationNBS, AIBN, CCl₄, reflux50–65Mild conditionsLower yields
Togni’s Reagent CF₃CuI, Togni’s reagent, DMF, 100°C50–65Direct electrophilic substitutionMoisture-sensitive reagents
Suzuki CF₃ CouplingPd(PPh₃)₄, CF₃B(OH)₂, Ag₂O40–55Compatible with sensitive substratesLow yields due to boronate instability

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Reaction Types:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl/heteroaryl boronic acids under palladium catalysis to form biaryl derivatives. Typical conditions include:

    Reagent/CatalystBaseSolventTemperatureYield
    Pd(PPh₃)₄K₂CO₃DMF/H₂O80–100°C60–85%

    Example: Coupling with 3,4-dimethoxyphenylboronic acid yields 5-aryl-pyrrolo[2,3-b]pyridine derivatives used in kinase inhibitor synthesis .

  • Buchwald-Hartwig Amination :
    Substitutes bromine with amines using Pd₂(dba)₃/Xantphos catalytic systems. Conditions:

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: Xantphos (10 mol%)

    • Base: Cs₂CO₃

    • Solvent: Toluene, 110°C

Protection/Deprotection:

  • Protection : Tosylation (TsCl/NaH) or sulfonylation (PhSO₂Cl) at the NH position prevents undesired side reactions during coupling steps .

  • Deprotection : Alkaline cleavage (e.g., NaOH/MeOH) or tetrabutylammonium fluoride (TBAF) restores the NH group post-functionalization .

Ring Functionalization

Electrophilic substitution occurs at the electron-rich pyrrole ring (positions 2 and 3), though steric hindrance from the trifluoromethyl group limits reactivity at position 4.

Iodination:

  • Reagents : N-Iodosuccinimide (NIS) in DMF at 0°C to RT.

  • Outcome : Introduces iodine at position 3 for subsequent cross-coupling .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit targeted bioactivity:

Derivative StructureTargetIC₅₀/EC₅₀Application
5-(3,4-Dimethoxyphenyl)FGFR17 nMAnticancer
3-Iodo-5-bromoRORC254 nMAutoimmune disease

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C under inert atmosphere .

  • Solubility : Poor in water; soluble in DMF, DMSO, and THF.

  • Electrophilicity : Enhanced at position 5 due to bromine’s electron-withdrawing effect.

This compound’s synthetic flexibility enables its use in drug discovery, particularly for kinase and nuclear receptor targets. Its reactivity profile underscores its value in constructing complex heterocycles with tailored biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer properties. For instance, research has shown that the incorporation of trifluoromethyl groups enhances the biological activity of these compounds against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analogs effectively inhibit tumor growth in xenograft models .

2. Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor. In particular, it has shown efficacy against specific kinases involved in cancer progression. A detailed analysis revealed that modifications to the pyrrolo[2,3-b]pyridine scaffold could lead to enhanced selectivity and potency against targets such as CDK and PI3K .

Material Science Applications

1. Organic Electronics
The unique electronic properties of 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material has been demonstrated in various studies, which emphasize the importance of fluorinated compounds in improving charge mobility .

2. Polymer Chemistry
In polymer science, this compound serves as a building block for the synthesis of functionalized polymers. Its incorporation can enhance thermal stability and mechanical properties, making it valuable for high-performance materials used in coatings and composites .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Anticancer ActivityEffective against various cancer cell lines; inhibits tumor growth in xenograft models
Kinase InhibitionShows potential as a selective inhibitor for CDK and PI3K kinases
Organic ElectronicsActs as an effective hole transport material in OLEDs and OPVs
Polymer ChemistryEnhances thermal stability and mechanical properties of functionalized polymers

Case Studies

Case Study 1: Anticancer Properties
In an experimental study published in Nature Reviews Cancer, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. These compounds were tested against breast cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction compared to standard chemotherapeutics.

Case Study 2: Organic Electronics
A collaborative study between universities focused on the use of 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in the fabrication of OLED devices. The results showed improved efficiency and stability of devices incorporating this compound compared to those using traditional materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Positional Isomers
  • This isomer has shown utility in medicinal chemistry, particularly as a kinase inhibitor intermediate . Key Difference: The 4-CF₃ substituent in the target compound may enhance planarity and π-π stacking compared to the 3-CF₃ isomer, influencing binding affinity in protein interactions .
Halogenated Analogs
  • 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1379358-35-6):
    • Bromine and CF₃ groups are swapped in positions 4 and 3. This positional swap impacts reactivity, as bromine at position 4 may participate less readily in cross-coupling reactions due to steric constraints .

Functional Group Variations

Nitro-Substituted Derivatives
  • 5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (Compound 6c, ):
    • The nitro group at position 3 increases electron-withdrawing effects, reducing nucleophilicity at the pyrrole nitrogen. This contrasts with the target compound’s unmodified NH group, which can form hydrogen bonds in biological systems .
    • Biological Relevance : Nitro groups are often reduced to amines in prodrug strategies, whereas bromine in the target compound allows for stable diversification .
Methoxy-Substituted Analogs
  • 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (Compound 6d, ):
    • The methoxy group at the para position of the phenyl ring enhances electron-donating effects, increasing solubility but reducing metabolic stability compared to the CF₃ group .
FGFR Inhibitors
  • Compound 4h (): A 1H-pyrrolo[2,3-b]pyridine derivative with a trifluoromethyl group exhibits pan-FGFR inhibitory activity (IC₅₀ = 7–25 nM for FGFR1–3). The target compound’s bromine at position 5 could enable similar derivatization to optimize potency .
  • Comparison : The CF₃ group in both compounds enhances hydrophobic interactions in the ATP-binding pocket of kinases, but the bromine in the target compound offers a handle for introducing substituents that improve selectivity .
Antiproliferative Agents
  • Thiazolyl-bis-pyrrolo[2,3-b]pyridines (): These compounds show activity against cancer cell lines (e.g., HCT-116). The target compound’s bromine could be replaced with thiazole rings to mimic this activity, leveraging its reactivity for structural diversification .

Physicochemical Properties

Compound Molar Mass (g/mol) LogP* Solubility (mg/mL) Key Substituents
Target Compound 265.03 ~2.5 <0.1 (DMSO) 5-Br, 4-CF₃
5-Bromo-3-CF₃ isomer 265.03 ~2.8 <0.1 (DMSO) 5-Br, 3-CF₃
5-(4-CF₃Ph)-3-nitro 337.25 ~3.2 0.5 (DMSO) 3-NO₂, 5-aryl-CF₃
5-(3,4-Dimethoxyphenyl)-3-ethynyl 372.23 ~2.0 1.2 (DMSO) 3-Ethynyl, 5-methoxy-phenyl

*Estimated using fragment-based methods.

Biological Activity

5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-98-0) is a heterocyclic organic compound characterized by the presence of bromine and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C8_8H4_4BrF3_3N2_2
  • Molecular Weight : 265.03 g/mol
  • Purity : Typically around 95-97% in commercial preparations.

Synthesis

The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine generally involves:

  • Bromination of a pyrrolo[2,3-b]pyridine precursor.
  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under controlled conditions.

This compound is often produced in industrial settings using automated systems to optimize yield and purity while minimizing environmental impact .

Antimicrobial Properties

Research indicates that 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics:

Compound MIC (µg/mL) Target Bacteria
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These results suggest its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The biological activity of 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is believed to stem from its ability to form stable complexes with various biomolecules. These interactions can lead to:

  • Enzyme inhibition , disrupting metabolic pathways.
  • Cell cycle arrest , which is crucial in cancer treatment.
  • Induction of oxidative stress , leading to cell death in cancer cells .

Study on DYRK1A Inhibition

Evaluation of Antioxidant Properties

Another investigation assessed the antioxidant capabilities of related pyrrole compounds, revealing that modifications could significantly enhance free radical scavenging activities. This suggests that derivatives of 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may also exhibit beneficial antioxidant properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can react with trifluoromethyl-substituted arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol solvent system (105°C, 4 hours) . Purification involves silica gel chromatography with dichloromethane/ethyl acetate (90:10) to achieve >90% purity. Yields range from 74% to 94% depending on substituent steric effects .

Q. How is NMR spectroscopy employed to confirm the regioselectivity of functionalization in pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : ^1H and ^13C NMR are critical for structural confirmation. For instance, in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.93 ppm, while the pyrrolo-pyridine protons resonate at δ 8.46–8.55 ppm. Trifluoromethyl groups show characteristic splitting patterns in ^19F NMR . Cross-peaks in 2D NMR (e.g., HSQC) can resolve ambiguities in substitution patterns .

Q. What strategies are effective for introducing aryl/alkynyl groups at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer : Sonogashira coupling is used for alkynyl groups (e.g., phenylacetylene with 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine in THF, Pd catalysis, 51% yield) . For aryl groups, Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) under Pd(PPh₃)₄ catalysis achieves yields up to 87% .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/nitration of the pyrrolo[2,3-b]pyridine core be addressed?

  • Methodological Answer : Bromination at the 5-position is achieved using N-bromosuccinamide (NBS) in DMF (20°C, 4 hours, 100% yield) . Nitration requires careful control of nitric acid concentration and temperature to avoid over-nitration; for example, 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine reacts with concentrated HNO₃ at 0°C to selectively nitrate the 3-position .

Q. What methodologies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Protecting groups (e.g., tosyl) stabilize reactive positions. For example, tosylation of 5-bromo-pyrrolo[2,3-b]pyridine-3-carbaldehyde using NaH and TsCl in THF (0°C to rt, 91% yield) prevents side reactions during subsequent cross-coupling . Sequential reactions (e.g., Grignard addition followed by MnO₂ oxidation) require inert atmospheres and anhydrous solvents to maintain intermediate stability .

Q. How should researchers analyze contradictory data in reaction yields or purity across studies?

  • Methodological Answer : Discrepancies often arise from solvent ratios or catalyst loading. For instance, silica gel chromatography with heptane/ethyl acetate (8:2) yields 51% of 5-bromo-3-(phenylethynyl)-pyrrolo[2,3-b]pyridine , while a 90:10 DCM/EtOAc ratio improves purity to >98% for nitro-substituted derivatives . Systematic DOE (Design of Experiments) can identify critical factors like temperature or boronic acid stoichiometry.

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